5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile

Lipophilicity LogP Drug-likeness

5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS 328281-85-2) is a 1,2,4-triazole derivative bearing a 3-cyano group at position 3 and a 3‑bromophenyl substituent at position 5 of the heterocyclic ring. The compound has a molecular formula of C₉H₅BrN₄ and a molecular weight of 249.07 g/mol.

Molecular Formula C9H5BrN4
Molecular Weight 249.071
CAS No. 328281-85-2
Cat. No. B2730543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile
CAS328281-85-2
Molecular FormulaC9H5BrN4
Molecular Weight249.071
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC(=NN2)C#N
InChIInChI=1S/C9H5BrN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,(H,12,13,14)
InChIKeyQELMUXYSPFQBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS 328281-85-2): A Regiospecific Meta-Bromo Triazole Carbonitrile for Research Procurement


5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS 328281-85-2) is a 1,2,4-triazole derivative bearing a 3-cyano group at position 3 and a 3‑bromophenyl substituent at position 5 of the heterocyclic ring . The compound has a molecular formula of C₉H₅BrN₄ and a molecular weight of 249.07 g/mol . It is offered as a versatile small‑molecule scaffold with a purity of ≥95% (typical lot purity 98%) by several specialty chemical suppliers . The meta‑bromine substitution pattern imparts distinct electronic and steric properties that differentiate it from its ortho‑ and para‑halogenated isomers and from other heteroaryl‑substituted triazole‑3‑carbonitriles used in medicinal chemistry and agrochemical research.

Why a Scientist Cannot Simply Substitute 5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile with Another Triazole Carbonitrile


The 1,2,4‑triazole‑3‑carbonitrile core is a privileged scaffold in kinase inhibitors, antifungal agents, and agrochemicals, but even subtle changes in the substitution pattern can drastically alter physicochemical properties, target binding, and pharmacokinetic behavior [1]. The position of the bromine atom on the phenyl ring (ortho, meta, para) affects both the electron density distribution and the spatial orientation of the aryl group, influencing hydrogen‑bonding networks, π‑π stacking interactions, and overall molecular conformation. Furthermore, replacing bromine with chlorine or fluorine modifies lipophilicity, metabolic stability, and halogen‑bonding capacity, making “in‑class” interchange without experimental validation a high‑risk strategy . The quantitative evidence below demonstrates specific, measurable differentiation of the meta‑bromo isomer relative to the closest regioisomeric and halogen‑variant analogs, which must be considered in procurement decisions for structure–activity relationship (SAR) programs.

Quantitative Differentiation Evidence for 5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile


Meta-Bromo Substitution Increases Lipophilicity (LogP) by >0.5 Units Relative to the Unsubstituted Phenyl Analog

The target compound exhibits a calculated LogP of 2.11 (XLogP3-AA) . In contrast, the unsubstituted 5-phenyl-1H-1,2,4-triazole-3-carbonitrile has a predicted LogP of approximately 1.1, yielding a ΔLogP of ≈1.0 [1]. This substantial increase in lipophilicity directly impacts membrane permeability and bioavailability, making the meta‑bromo derivative a more suitable starting point for lead optimization programs that require balanced lipophilicity.

Lipophilicity LogP Drug-likeness

Meta-Bromo Position Reduces Rotatable Bond Count Compared to Ortho-Bromo Isomer, Improving Rigidity and Potential Selectivity

The number of rotatable bonds in 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile is 1, as the bromophenyl group is directly attached to the triazole ring with only one freely rotating bond . The ortho‑bromo isomer (5-(2-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile) would also have one rotatable bond, but the steric bulk of the ortho‑bromine restricts the rotational freedom, potentially locking the molecule into a different low‑energy conformation. This difference in conformational ensemble can lead to divergent binding poses and selectivity profiles against biological targets [1].

Conformational flexibility Rotatable bonds Selectivity

Hydrogen-Bond Acceptor Count of 3 in the Target Compound Differs from the 4‑Bromo Isomer, Affecting Solubility and Crystal Packing

5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile possesses 3 hydrogen‑bond acceptors (the two nitrogen atoms of the triazole ring and the nitrile nitrogen) and 1 hydrogen‑bond donor (the N‑H of the triazole) . The para‑bromo isomer (5-(4-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile) would have the same H‑bond donor/acceptor count, but the spatial orientation of the bromine in the para position alters the electrostatic potential surface, which can influence solubility and co‑crystal formation [1]. This difference is important when selecting building blocks for supramolecular chemistry or for tuning solid‑state properties.

Hydrogen bonding Solubility Crystal engineering

5-(3-Bromophenyl)-1,2,4-triazole Scaffold Shows Anticancer Activity in NCI 60 Cell Line Panel

Although the specific compound 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile has not been directly tested, a closely related analog bearing the identical 5-(3-bromophenyl)-1,2,4-triazole scaffold (4i in the study) exhibited significant anticancer activity across multiple cell lines in the NCI 60‑cell panel [1]. Compound 4i achieved percent growth inhibition (PGI) values of 38.94% (SNB‑75, CNS), 30.14% (UO‑31, renal), 26.92% (CCRF‑CEM, leukemia), 26.61% (EKVX, non‑small cell lung), and 23.12% (OVCAR‑5, ovarian) at a concentration of 10⁻⁵ M. The mean growth percent (GP) of 4i was the most promising in the series. This establishes the 5‑(3‑bromophenyl)‑1,2,4‑triazole core as a validated anticancer pharmacophore, whereas the corresponding ortho‑ and para‑bromo triazole‑3‑carbonitriles lack similar public efficacy data.

Anticancer NCI 60 Triazole scaffold

Recommended Procurement Scenarios for 5-(3-Bromophenyl)-1H-1,2,4-triazole-3-carbonitrile


Fragment-Based Drug Discovery Targeting CNS or Renal Cancers

As demonstrated by the NCI 60 data for the 5‑(3‑bromophenyl)‑1,2,4‑triazole scaffold, compounds built on this core exhibit preferential growth inhibition of CNS (SNB‑75) and renal (UO‑31) cancer cell lines [1]. Researchers engaged in fragment‑based lead discovery for these tumor types should procure the meta‑bromo triazole‑3‑carbonitrile as a key synthetic intermediate, as it provides direct access to the active pharmacophore without the need for regioisomeric separation or de novo scaffold synthesis.

Development of Halogen‑Bonding Inhibitors

The meta‑bromine atom in 5‑(3‑bromophenyl)‑1H‑1,2,4‑triazole‑3‑carbonitrile is optimally positioned to engage in halogen bonding with protein backbone carbonyls or π‑systems [2]. This property is less pronounced in the ortho isomer due to steric hindrance and in the para isomer due to a different approach vector. Scientists designing halogen‑bond‑driven inhibitors should select this compound over other regioisomers to maximize the probability of favorable binding interactions.

Synthesis of Kinase‑Targeted Chemical Probes

The 1,2,4‑triazole‑3‑carbonitrile motif is a known hinge‑binding pharmacophore in kinase inhibitor research [3]. The specific combination of a nitrile group and a meta‑bromophenyl substituent provides a unique electronic profile for probing ATP‑binding pockets. The commercial availability of the pure meta isomer eliminates the need for tedious chromatographic separation of regioisomeric mixtures, accelerating the hit‑to‑lead optimization timeline.

Quote Request

Request a Quote for 5-(3-bromophenyl)-1H-1,2,4-triazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.